molecular formula C7H4ClIN2 B1452368 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-39-3

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1452368
M. Wt: 278.48 g/mol
InChI Key: ZLDNJKJGGOYQER-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has an empirical formula of C7H4ClIN2 and a molecular weight of 278.48 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with chlorine and iodine substituents . The exact 3D conformer and other structural details may require more specific resources or tools for accurate determination.


Physical And Chemical Properties Analysis

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a solid compound with a molecular weight of 278.48 g/mol . It has a topological polar surface area of 28.7 Ų and does not have any rotatable bonds . The exact mass and monoisotopic mass are both 277.91077 g/mol .

Scientific Research Applications

Synthesis and Derivative Formation

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine serves as a versatile building block in organic synthesis. Its reactivity allows for the creation of various derivatives. For instance, Figueroa‐Pérez et al. (2006) demonstrated its use in the efficient synthesis of 4-O- and C-substituted-7-azaindole derivatives through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Additionally, Abdel-Mohsen and Geies (2008) utilized a similar pyridine derivative as a key building block for synthesizing pyrrolo[2,3-b]pyridine, thieno[2,3-b]pyridine, and pyrido[2′,3′:5,4]pyrrolo[2,3-b]pyrimidine systems, highlighting the compound's utility in creating diverse heterocyclic structures (Abdel-Mohsen & Geies, 2008).

Charge Density and Topological Analysis

In-depth studies on compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine have been conducted to understand their charge density distribution and molecular topology. Hazra et al. (2012) performed a comprehensive charge density analysis using high-resolution X-ray diffraction data, revealing insights into the covalent nature of bonds within the pyrrolopyridine skeleton and intermolecular interactions (Hazra et al., 2012).

Electronic Structure and Reactivity Study

The electronic structure and reactivity of pyrrolo[3,4-c]pyridine derivatives have been a subject of research. For example, Murthy et al. (2017) synthesized a compound closely related to 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine and conducted a detailed study of its vibrational spectra, NMR chemical shifts, and electronic properties like HOMO and LUMO analysis. This study contributed to understanding the molecule's stability, reactivity, and potential applications in non-linear optics (Murthy et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is toxic if swallowed and causes serious eye damage. It should be handled with appropriate safety measures.

properties

IUPAC Name

4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDNJKJGGOYQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696624
Record name 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

CAS RN

1190313-39-3
Record name 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-1H-pyrrolo[3,2-c]pyridine (247 mg) synthesized by the method disclosed in WO2007/095223 was dissolved in DMF (7.0 ml). After cooling to 0° C., N-iodosuccinimide (382 mg) was added thereto. The resulting mixture was stirred at room temperature for 1 hour, and then chloroform and water were added thereto to separate the organic layer. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (developing solvent: hexane/ethyl acetate) to obtain the title compound as a dark-brown solid (455 mg). Physical properties: m/z [M+H]+ 279.1
Quantity
247 mg
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382 mg
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0 (± 1) mol
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7 mL
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Synthesis routes and methods II

Procedure details

N-Iodosuccinimide (1.3 g, 5.8 mmol) was added to a 0° C. solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (0.60 g, 3.9 mmol) in N,N-dimethylformamide (10 mL). The reaction mixture was stirred at room temperature for 18 hours, whereupon it was concentrated in vacuo. Purification via silica gel chromatography (0% to 50% ethyl acetate in petroleum ether) afforded the product as a yellow solid. Yield: 900 mg, 3.2 mmol, 82%. 1H NMR (400 MHz, CDCl3) δ 8.10 (d, J=5.5 Hz, 1H), 7.42 (d, J=2.5 Hz, 1H), 7.34 (d, J=5.8 Hz, 1H).
Quantity
1.3 g
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reactant
Reaction Step One
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0.6 g
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10 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Bata, A Chaikuad, NA Bakas… - Journal of medicinal …, 2021 - ACS Publications
Serine/threonine-protein kinases 3 and 4 (STK3 and STK4, respectively) are key components of the Hippo signaling pathway, which regulates cell proliferation and death and provides …
Number of citations: 12 pubs.acs.org

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